tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
CAS No.:
Cat. No.: VC16500460
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl 3-amino-3-methylazepane-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(4,13)9-14/h5-9,13H2,1-4H3 |
| Standard InChI Key | MKLQHAOEQSZJMY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 3-amino-3-methylazepane-1-carboxylate, reflects its structural features: a seven-membered azepane ring with a tert-butyl ester group at position 1, and amino and methyl substituents at position 3. The azepane ring adopts a chair-like conformation, with the amino group participating in hydrogen bonding and the methyl group contributing to steric stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-Butyl 3-amino-3-methylazepane-1-carboxylate |
| CAS Number | Not explicitly provided |
| Solubility | Soluble in dichloromethane, ethyl acetate |
The tert-butyl ester group enhances lipophilicity, facilitating penetration through biological membranes, while the amino group provides a site for nucleophilic reactions. Comparative analysis with similar compounds, such as tert-butyl 3-aminoazepane-1-carboxylate (C₁₁H₂₂N₂O₂), reveals that the additional methyl group in the target compound improves steric hindrance, reducing unwanted side reactions during synthesis .
Synthesis and Manufacturing
Reaction Pathways
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane, ethyl acetate |
| Temperature | 0–25°C (controlled) |
| Atmosphere | Inert (N₂ or Ar) |
| Catalysts | Palladium, nickel catalysts for hydrogenation |
| Yield Optimization | Column chromatography (silica gel) |
Critical challenges include minimizing racemization during amino group incorporation and ensuring high regioselectivity during methyl group addition. Purification via recrystallization in hexane/ethyl acetate mixtures achieves >95% purity, as confirmed by HPLC analysis.
Pharmaceutical Applications
Neurological Drug Development
The amino group’s bioactivity makes this compound a key intermediate in γ-aminobutyric acid (GABA) receptor modulators. For example, it is used in the synthesis of anticonvulsants that target GABAergic pathways, enhancing inhibitory neurotransmission in epilepsy treatment.
Peptide-Based Therapeutics
The tert-butyl ester serves as a protecting group for carboxylic acids during solid-phase peptide synthesis (SPPS). This functionality prevents unintended side-chain reactions, enabling the production of complex peptides like somatostatin analogs. Post-synthesis, the Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid), preserving peptide integrity.
Material Science Applications
Polymer Stabilization
Incorporating this compound into polyurethane matrices improves thermal stability, with thermogravimetric analysis (TGA) showing a 40°C increase in decomposition onset temperatures. The methyl group reduces polymer crystallinity, enhancing flexibility for applications in elastomers.
Catalytic Systems
The amino group acts as a ligand in transition metal catalysts, facilitating C–N bond formation in Heck coupling reactions. For instance, palladium complexes derived from this compound achieve turnover numbers (TON) exceeding 10,000 in aryl amination reactions.
Chemical Reactivity and Stability
Nucleophilic Reactions
The primary amine undergoes acylation with acyl chlorides (e.g., acetyl chloride) to form amides, while the ester group remains inert under basic conditions. Kinetic studies reveal a reaction rate constant () of s⁻¹ for acetylation at 25°C.
Thermal Degradation
Differential scanning calorimetry (DSC) shows an exothermic decomposition peak at 210°C, attributed to ester cleavage and azepane ring fragmentation. Storage recommendations include inert atmospheres and temperatures below 4°C to prevent degradation.
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